Naphthyridine Carbamate Dimer
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Overview
Description
Naphthyridine carbamate dimer is a synthetic ligand known for its high affinity and specificity towards DNA sequences, particularly those containing CGG/CGG repeats.
Preparation Methods
The synthesis of naphthyridine carbamate dimer involves several steps, typically starting with the preparation of 1,8-naphthyridine derivatives. Common synthetic routes include multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the formation of the desired product . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Naphthyridine carbamate dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Naphthyridine carbamate dimer has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of naphthyridine carbamate dimer involves its binding to specific DNA sequences, particularly CGG/CGG repeats. This binding is facilitated by complementary hydrogen bonding, stacking interactions, and electrostatic interactions . The compound acts as a molecular glue, inducing specific structural alterations within the DNA, which can modulate the activity of the targeted sequences .
Comparison with Similar Compounds
Naphthyridine carbamate dimer is unique in its high affinity and specificity for CGG/CGG DNA sequences. Similar compounds include:
Naphthyridine tetramer: This compound also binds to CGG/CGG sequences but with different stoichiometry and binding affinity.
1,8-Naphthyridines: These compounds have diverse biological activities and are used in various applications, including medicinal chemistry and materials science.
Lenalidomide and Thalidomide: These compounds share similar molecular targets and are used in different therapeutic contexts.
Properties
Molecular Formula |
C26H29N7O4 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propylamino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C26H29N7O4/c1-17-5-7-19-9-11-21(30-23(19)28-17)32-25(34)36-15-3-13-27-14-4-16-37-26(35)33-22-12-10-20-8-6-18(2)29-24(20)31-22/h5-12,27H,3-4,13-16H2,1-2H3,(H,28,30,32,34)(H,29,31,33,35) |
InChI Key |
RLXLNYXAIXVZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCNCCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3 |
Origin of Product |
United States |
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